molecular formula C7H2BrF3N2 B1399293 5-Bromo-2-(trifluoromethyl)isonicotinonitrile CAS No. 1070892-04-4

5-Bromo-2-(trifluoromethyl)isonicotinonitrile

Cat. No. B1399293
Key on ui cas rn: 1070892-04-4
M. Wt: 251 g/mol
InChI Key: XBGQKEABZCTRRT-UHFFFAOYSA-N
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Patent
US08481738B2

Procedure details

To a 100 mL round bottom equipped with a stir bar, condenser and nitrogen inlet was charged 5.2 g (19.3 mmol) of 5-bromo-2-trifluoromethyl-isonicotinamide. The solid was diluted with 12 mL of phosphorus oxychloride. The mixture was heated at 70° C. for 3 hr. The mixture was cooled to ambient temperature and poured onto ice. The mixture was neutralized with the careful addition of 50% sodium hydroxide. The resulting off-white solid was collected by filtration, washed with water and dried in vacuo at 50° C. for 18 h. This afforded 4.5 g of 5-bromo-2-trifluoromethyl-isonicotinonitrile 1-1 as an off-white solid in a 94% yield. 1HNMR (CDCl3), δ, 9.03 (s, 1H), 7.91 (s, 1H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([C:8]([NH2:10])=O)=[CH:6][C:5]([C:11]([F:14])([F:13])[F:12])=[N:4][CH:3]=1.[OH-].[Na+]>P(Cl)(Cl)(Cl)=O>[Br:1][C:2]1[C:7]([C:8]#[N:10])=[CH:6][C:5]([C:11]([F:13])([F:12])[F:14])=[N:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
BrC1=CN=C(C=C1C(=O)N)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 mL round bottom equipped with a stir bar, condenser and nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
poured onto ice
FILTRATION
Type
FILTRATION
Details
The resulting off-white solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C. for 18 h
Duration
18 h

Outcomes

Product
Name
Type
Smiles
BrC1=CN=C(C=C1C#N)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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